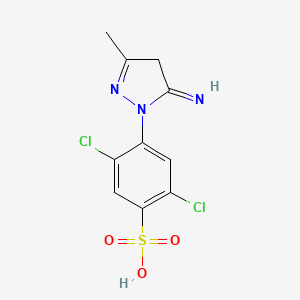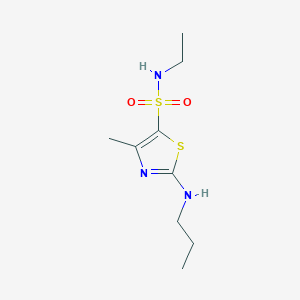
Methyl 3-bromo-2,2-dimethoxypropanoate
Descripción general
Descripción
Methyl 3-bromo-2,2-dimethoxypropanoate is an organic compound with the molecular formula C6H11BrO4. This compound is characterized by the presence of a bromine atom, two methoxy groups, and a methyl ester group attached to a propanoate backbone. It is commonly used in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-2,2-dimethoxypropanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-methoxyacrylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) at temperatures ranging from 5°C to 20°C . Another method involves the esterification of bromopyruvic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-bromo-2,2-dimethoxypropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products:
Substitution: Formation of substituted esters or ethers.
Reduction: Formation of alcohols.
Oxidation: Formation of aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-2,2-dimethoxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of methyl 3-bromo-2,2-dimethoxypropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. The methoxy groups can participate in various transformations, including oxidation and reduction, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Methyl 2-bromo-3,3-dimethoxypropanoate: Similar structure but with different substitution patterns.
Methyl 3,3-dimethoxypropanoate: Lacks the bromine atom, resulting in different reactivity.
Methyl 3-bromo-2-(bromomethyl)propionate: Contains an additional bromine atom, leading to different chemical behavior.
Uniqueness: Methyl 3-bromo-2,2-dimethoxypropanoate is unique due to its specific substitution pattern, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules.
Propiedades
IUPAC Name |
methyl 3-bromo-2,2-dimethoxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO4/c1-9-5(8)6(4-7,10-2)11-3/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLFNELYUVLXNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CBr)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 2-[carbonochloridoyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B8044464.png)
![tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate](/img/structure/B8044476.png)
![2-[4-(dimethylamino)butan-2-yl-methylamino]-N,4-dimethyl-1,3-thiazole-5-sulfonamide](/img/structure/B8044482.png)

![N-[4-(4-acetamido-5-chloro-2-methoxyphenyl)-2-chloro-5-methoxyphenyl]acetamide](/img/structure/B8044494.png)
![N-[2-(2-methoxyethoxy)ethyl]-N-(2-methoxyethyl)-3-methylaniline](/img/structure/B8044501.png)
![N-[4-[5-(4-acetamidophenyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide](/img/structure/B8044504.png)

![Ethyl 7,8-difluoro-1-methyl-5-oxo-[1,3]thiazolo[3,2-a]quinoline-4-carboxylate](/img/structure/B8044535.png)
![4-[Methylsulfanyl(morpholin-4-yl)methylidene]-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B8044549.png)

![tert-butyl N-[2-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]ethyl]carbamate](/img/structure/B8044558.png)

![(Z)-1-[4-(1,3-dioxolan-2-yl)phenyl]-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-one](/img/structure/B8044566.png)
